1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic amine compound. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethyl-2-azabicyclo[2.2.1]heptane with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful addition of hydrochloric acid to the bicyclic amine compound, followed by purification steps to isolate the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 7-Azabicyclo[2.2.1]heptane;hydrochloride
- N-Propylcycloheptanamine;hydrochloride
- 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane
Comparison: 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is unique due to its specific bicyclic structure and the presence of two methyl groups. This structural feature imparts distinct chemical and physical properties, making it more stable and reactive compared to similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness .
Properties
IUPAC Name |
1,4-dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-3-4-8(2,5-7)9-6-7;/h9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMYCJGTUGYLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(NC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.